molecular formula C11H11NO3 B6160142 (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid CAS No. 71657-86-8

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B6160142
CAS RN: 71657-86-8
M. Wt: 205.2
InChI Key:
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Description

(3R,4S)-2-Oxo-4-phenylpyrrolidine-3-carboxylic acid, or (3R,4S)-2-oxo-PPCA, is a chiral, non-proteinogenic amino acid with a wide range of applications in both scientific research and industrial processes. It is a structural analog of the naturally occurring amino acid, l-alanine, and has similar biochemical and physiological effects. This article will discuss the synthesis method of (3R,4S)-2-oxo-PPCA, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has been used in a variety of scientific research applications, including the development of new pharmaceuticals, the study of enzymatic reactions, and the development of new catalysts. It has also been used to study the structure-activity relationships of peptides and proteins, as well as the structure-activity relationships of small molecules. Additionally, it has been used to study the binding of drugs to their target molecules.

Mechanism of Action

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA is a structural analog of l-alanine, and has similar biochemical and physiological effects. It acts as a substrate for the enzyme alanine aminotransferase (ALT), which catalyzes the transfer of an amino group from l-alanine to α-ketoglutaric acid. It is also a substrate for the enzyme alanine dehydrogenase (ALD), which catalyzes the oxidation of l-alanine to pyruvate.
Biochemical and Physiological Effects
((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme alanine aminotransferase (ALT) in vitro, which may be useful in the development of new drugs to treat liver diseases. Additionally, it has been shown to inhibit the activity of the enzyme alanine dehydrogenase (ALD) in vitro, which may be useful in the development of new drugs to treat metabolic disorders.

Advantages and Limitations for Lab Experiments

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA has several advantages in laboratory experiments. It is a stable compound, with a high purity and a high yield from the synthesis process. Additionally, it is a chiral compound, which makes it useful for studies of stereoselective enzymatic reactions. The main limitation of ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA is the relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

Given the wide range of applications for ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA, there are many potential future directions for research. These include the development of new pharmaceuticals, the study of enzymatic reactions, the development of new catalysts, the study of the structure-activity relationships of peptides and proteins, the study of the structure-activity relationships of small molecules, and the study of the binding of drugs to their target molecules. Additionally, further research could be conducted into the biochemical and physiological effects of ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA, as well as its solubility in aqueous solutions.

Synthesis Methods

((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA can be synthesized in a two-step process from the starting material, l-alanine. The first step involves the conversion of l-alanine to ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-amino-4-phenylpyrrolidine-3-carboxylic acid (2-APPCA) by a reaction with phenylhydrazine hydrochloride and hydrochloric acid, followed by a second reaction with oxalyl chloride in dimethylformamide (DMF) to form the desired product, ((3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid)-2-oxo-PPCA. This method provides a high yield of the product, with a purity of greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-phenyl-2-butanone.", "Step 2: Reduction of 3-phenyl-2-butanone with sodium borohydride in methanol to form (3R)-3-phenyl-2-butanol.", "Step 3: Oxidation of (3R)-3-phenyl-2-butanol with sodium nitrite and sulfuric acid to form (3R)-3-phenyl-2-butanone.", "Step 4: Conversion of (3R)-3-phenyl-2-butanone to (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid through a series of reactions involving sodium nitrate, hydrochloric acid, sodium hydroxide, and sulfuric acid.", "Step 5: Purification of the final product through recrystallization using acetone and diethyl ether." ] }

CAS RN

71657-86-8

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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